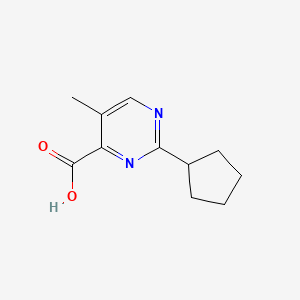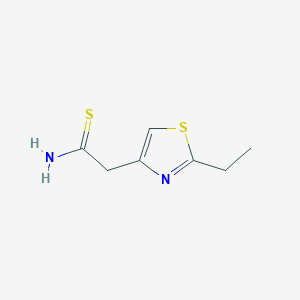
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound’s structure includes a thiazole ring substituted with an ethyl group at the 2-position and an ethanethioamide group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide typically involves the reaction of 2-ethylthiazole with ethanethioamide under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a reducing agent like diisobutylaluminum hydride (DIBAL-H) at room temperature under a nitrogen atmosphere . The reaction mixture is then quenched with saturated sodium bicarbonate and extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of halogenated thiazoles or substituted thiazoles with various functional groups.
Applications De Recherche Scientifique
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound may interact with neurotransmitter receptors, influencing their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
- 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide
- 2,4-Disubstituted thiazoles
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the ethanethioamide group at the 4-position enhances its reactivity and potential biological activities compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C7H10N2S2 |
|---|---|
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-(2-ethyl-1,3-thiazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H10N2S2/c1-2-7-9-5(4-11-7)3-6(8)10/h4H,2-3H2,1H3,(H2,8,10) |
Clé InChI |
UGOORFNAOQLLOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CS1)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
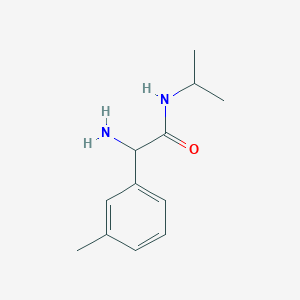

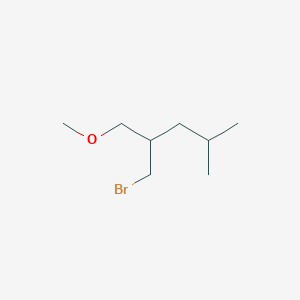
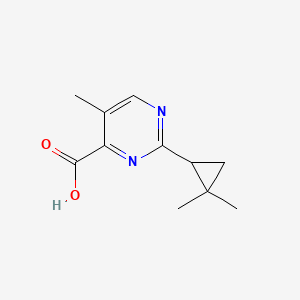
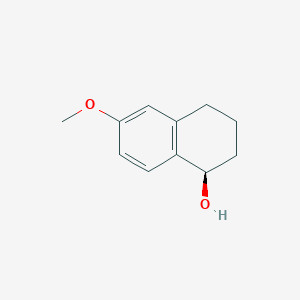


![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
